4-Hydroxy-2-cyclopentenone (CAS 61305-27-9) is a highly functionalized chiral building block characterized by a cyclopentenone core bearing a hydroxyl group at the C4 position. In industrial and pharmaceutical procurement, it serves as a critical precursor for assembling complex carbocyclic frameworks, particularly prostaglandins and nucleoside analogues [1]. The molecule provides two distinct reactive sites: an α,β-unsaturated carbonyl system that readily undergoes 1,4-conjugate additions, and a C4 hydroxyl group that enables stereospecific Mitsunobu inversions and acts as a stereo-directing element [2]. Procuring this exact compound provides an immediate entry point into stereocontrolled API synthesis, bypassing the complex early-stage rearrangements required when starting from simpler furan-based feedstocks [3].
Substituting 4-hydroxy-2-cyclopentenone with the structurally simpler 2-cyclopentenone results in immediate synthetic failure for prostaglandin and carbocyclic nucleoside workflows, as the latter lacks the C4 hydroxyl group necessary for both Mitsunobu coupling and trans-diastereoselective direction during cuprate additions [1]. Attempting backward substitution by procuring the cheaper precursor, furfuryl alcohol, introduces severe processability bottlenecks; the required acid-catalyzed Piancatelli rearrangement is prone to forming insoluble humin polymers and typically requires specialized high-pressure microreactors or extended thermal conditions to achieve viable yields[2]. Consequently, direct procurement of 4-hydroxy-2-cyclopentenone is necessary to ensure reliable stereocontrol and avoid the low-yielding, tar-forming steps associated with upstream furan derivatives [3].
Procuring 4-hydroxy-2-cyclopentenone directly eliminates the need to perform the Piancatelli rearrangement from furfuryl alcohol. Under standard thermal conditions (120 °C), the conversion of furfuryl alcohol to 4-hydroxy-2-cyclopentenone requires approximately 8 hours and achieves only a 62% yield, with the remainder lost to side reactions such as levulinic acid formation and humin polymerization[1]. Even under highly optimized continuous-flow microreactor conditions (240 °C, 200 bar), the isolated yield of the protected derivative plateaus at 80% [2]. Direct procurement of the cyclopentenone provides 100% availability of the target scaffold, bypassing these harsh, low-yielding conditions.
| Evidence Dimension | Isolated yield of the cyclopentenone scaffold |
| Target Compound Data | 100% availability (direct procurement) |
| Comparator Or Baseline | 62% yield (from furfuryl alcohol at 120 °C, 8 hours) |
| Quantified Difference | +38% absolute yield improvement and elimination of an 8-hour high-temperature step |
| Conditions | Thermal aqueous batch conditions vs. direct reagent use |
Bypassing the Piancatelli rearrangement saves significant reactor time and prevents the formation of insoluble polymeric byproducts in industrial workflows.
In the synthesis of prostaglandin analogues, the installation of the ω-side chain requires a 1,4-conjugate addition of a vinyl cuprate. The C4 hydroxyl group (often transiently protected) of 4-hydroxy-2-cyclopentenone is strictly required to induce the correct relative and absolute configuration of the incoming nucleophile, directing it to the trans face [1]. If 2-cyclopentenone is used as a generic substitute, this stereodirecting effect is entirely lost, resulting in unselective additions and the complete absence of the critical C11 hydroxyl equivalent required for prostaglandin biological activity [2].
| Evidence Dimension | Stereochemical direction during 1,4-cuprate addition |
| Target Compound Data | Trans-diastereoselective addition directed by the C4-OR group |
| Comparator Or Baseline | 2-cyclopentenone (No stereodirecting group, yields racemic/unselective mixtures and lacks the C11-OH) |
| Quantified Difference | Absolute requirement for stereocontrol vs. complete failure of stereoinduction |
| Conditions | Cuprate conjugate addition for prostaglandin ω-side chain installation |
The C4 hydroxyl group is a non-negotiable structural requirement for establishing the precise 3D architecture of commercial prostaglandin APIs.
The synthesis of carbocyclic nucleoside antivirals, such as entecavir and abacavir, relies on attaching a purine base to the cyclopentane ring. 4-Hydroxy-2-cyclopentenone allows for direct C-N bond formation via a Mitsunobu reaction at the C4 position, achieving coupling yields of approximately 75% with reagents like PPh3/DEAD [1]. A substitution with 2-cyclopentenone or 1,3-cyclopentanedione fails to provide the necessary secondary alcohol leaving group for this inversion, rendering the Mitsunobu pathway impossible (0% yield) and requiring entirely different, longer synthetic routes to install the nucleobase[2].
| Evidence Dimension | Yield of purine base coupling via Mitsunobu reaction |
| Target Compound Data | ~75% yield using 4-hydroxy-2-cyclopentenone derivatives |
| Comparator Or Baseline | 0% yield using 2-cyclopentenone |
| Quantified Difference | Enables direct C-N bond formation vs. complete reaction failure |
| Conditions | PPh3/DEAD mediated coupling with a purine derivative |
Direct Mitsunobu coupling at the C4 position drastically shortens the synthetic route for high-value antiviral APIs.
Used as the core chiral cyclopentane ring in the synthesis of prostaglandin analogues (e.g., bimatoprost, latanoprost), where it undergoes stereocontrolled 1,4-conjugate additions to install the ω-side chain [1].
Serves as the primary starting material for FDA-approved antivirals like entecavir and abacavir, utilizing its C4 hydroxyl group for Mitsunobu-driven purine base attachment [2].
Utilized in enzymatic resolution workflows (e.g., using porcine pancreatic lipase) to generate highly enantiopure (R)- and (S)-4-hydroxy-2-cyclopentenones for custom drug discovery libraries[3].
Irritant